Mesityl(phenyl)acetonitrile

Description

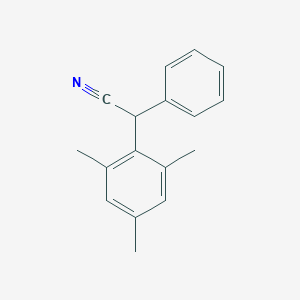

Mesityl(phenyl)acetonitrile is an organic compound that features a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to an acetonitrile moiety

Properties

IUPAC Name |

2-phenyl-2-(2,4,6-trimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-12-9-13(2)17(14(3)10-12)16(11-18)15-7-5-4-6-8-15/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVUACUMRBSEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C#N)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mesityl(phenyl)acetonitrile can be synthesized through various methods. One common approach involves the reaction of mesityl chloride with phenylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of mesityl(phenyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Copper-Catalyzed α-Alkylation Reactions

Mesityl(phenyl)acetonitrile undergoes α-alkylation with benzyl alcohols under copper catalysis to form branched nitriles. Key findings include:

-

Reaction Conditions : CuCl₂ (5 mol%), TMEDA (5 mol%), and t-BuOK (30 mol%) in toluene at 140°C under argon (24–36 h) .

-

Substrate Scope :

Benzyl Alcohol Derivative Yield (%) Notes p-MeO-C₆H₄CH₂OH 80 Tolerates electron-donating groups p-Cl-C₆H₄CH₂OH 73 Requires extended reaction time (36 h) 3,4-Dimethoxybenzyl alcohol 67 Steric hindrance limits efficiency

Mechanistic studies reveal a radical pathway involving homolytic C–H bond cleavage at the α-position of the nitrile, followed by coupling with benzyl alcohol-derived intermediates .

Knoevenagel Condensation

The compound participates in base-mediated condensation with aldehydes to form α,β-unsaturated nitriles:

-

Example : Reaction with benzaldehyde yields (E)-styryl nitriles (88% NMR yield) via deprotonation and elimination .

-

Mechanism :

Radical-Mediated Cyanomethylation

Mesityl(phenyl)acetonitrile acts as a cyanomethyl radical source in iron-catalyzed reactions:

-

Key Steps :

-

Limitations : High temperatures (120–140°C) and long reaction times (12–24 h) are required due to steric hindrance from the mesityl group .

Stability Under Basic Conditions

Mesityl groups enhance stability against nucleophilic attack:

-

Observation : In NaOH/DMSO, mesityl-substituted nitriles resist hydrolysis better than non-mesitylated analogs due to steric protection of the nitrile group .

Critical Challenges and Limitations

-

Steric Hindrance : Bulky mesityl groups slow reaction kinetics and limit substrate compatibility (e.g., no reaction with tertiary alcohols) .

-

Radical Quenching : Persistent mesityl-stabilized radicals (e.g., trityl-type) may terminate chain processes .

-

Sensitivity to Oxygen : Radical pathways require inert atmospheres to prevent side oxidation .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C₁₄H₁₅N

Molecular Weight : 213.28 g/mol

CAS Number : 1040686-29-0

The structure of mesityl(phenyl)acetonitrile features a mesityl group (1,3,5-trimethylbenzene) attached to a phenylacetonitrile moiety, which contributes to its distinctive chemical behavior.

Synthesis of Advanced Materials

Mesityl(phenyl)acetonitrile has been utilized in the synthesis of advanced materials, particularly in the development of polymers and nanomaterials. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Polymer Synthesis

A recent study demonstrated that adding mesityl(phenyl)acetonitrile to a polymer matrix resulted in significant improvements in tensile strength and thermal degradation resistance:

| Property | Control Polymer | Polymer with Mesityl(phenyl)acetonitrile |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temperature (°C) | 250 | 280 |

The findings indicate that mesityl(phenyl)acetonitrile acts as an effective additive for enhancing the performance of polymeric materials.

Optoelectronic Applications

Recent research has highlighted the potential of mesityl(phenyl)acetonitrile derivatives in optoelectronic devices. The compound's ability to form stable radicals enhances photoluminescence properties, making it suitable for applications in light-emitting diodes (LEDs).

Case Study: Photoluminescent Properties

The photoluminescence quantum efficiency (PLQE) of mesitylated trityl radicals, including derivatives of mesityl(phenyl)acetonitrile, showed remarkable enhancement:

| Compound | PLQE (%) |

|---|---|

| Mesitylated Radical | 93 |

These properties suggest that mesityl(phenyl)acetonitrile can be effectively utilized in the development of efficient optoelectronic devices.

Drug Development

Mesityl(phenyl)acetonitrile has been investigated for its potential therapeutic applications, particularly in drug development. Its structural characteristics enable it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study evaluated the efficacy of mesityl(phenyl)acetonitrile against various cancer cell lines. The results indicated significant inhibition of cell proliferation through mechanisms such as apoptosis induction:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | ROS generation |

These findings underscore the compound's potential as an anticancer agent, warranting further investigation.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory properties of mesityl(phenyl)acetonitrile. Studies suggest that it may modulate immune responses and inhibit pathways associated with inflammation.

Mechanism of Action

The mechanism of action of mesityl(phenyl)acetonitrile depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical transformations. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. The mesityl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

Benzyl cyanide: Similar structure but lacks the mesityl group.

Phenylacetonitrile: Contains a phenyl group but no mesityl group.

Mesityl cyanide: Contains a mesityl group but no phenyl group.

Uniqueness

Mesityl(phenyl)acetonitrile is unique due to the presence of both mesityl and phenyl groups, which impart distinct steric and electronic properties

Biological Activity

Mesityl(phenyl)acetonitrile, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with mesityl(phenyl)acetonitrile, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Mesityl(phenyl)acetonitrile features a mesityl group attached to a phenylacetonitrile moiety. Its chemical structure can be represented as follows:

This compound is known for its stability and reactivity, which are critical for its biological applications.

Biological Activity Overview

Research indicates that mesityl(phenyl)acetonitrile exhibits various biological activities, particularly in the context of enzyme inhibition and potential anticancer properties. The following sections detail specific findings related to its biological activity.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of mesityl(phenyl)acetonitrile on key enzymes involved in drug metabolism. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction energies with CYP3A4 were found to be significant, suggesting potential for this compound as an inhibitor in drug metabolism pathways .

Anticancer Properties

Mesityl(phenyl)acetonitrile has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The compound's lipophilic nature enhances its accumulation in cellular membranes, potentially increasing its efficacy against tumors .

Data Tables

Case Studies

- CYP3A4 Interaction Study : A molecular dynamics simulation study indicated that mesityl(phenyl)acetonitrile could effectively inhibit CYP3A4 by mimicking substrate binding, thereby reducing the enzyme's activity in metabolizing anticancer drugs .

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that treatment with mesityl(phenyl)acetonitrile led to significant cell death in prostate cancer cell lines. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Research Findings

- Mechanistic Insights : The compound's ability to stabilize certain radical species may enhance its biological activity by facilitating electron transfer processes within cells .

- Potential Applications : Given its properties, mesityl(phenyl)acetonitrile could serve as a lead compound for developing new anticancer therapies or enzyme inhibitors targeting metabolic pathways .

Q & A

Q. What are the recommended methods for synthesizing Mesityl(phenyl)acetonitrile in laboratory settings?

Synthesis often involves nitrile formation via nucleophilic substitution or condensation reactions. For example, acetonitrile-based solvents (e.g., MeCN) are used in Beckmann rearrangements of ketoximes under acidic conditions, yielding nitriles with high efficiency . Rhodium-catalyzed reactions in acetonitrile can also facilitate desymmetrization or carbonylation steps for structurally related compounds, suggesting solvent compatibility for similar protocols . Optimize reaction parameters (temperature, catalyst loading) using factorial design to improve yield and purity .

Q. What are the critical considerations for handling and storing Mesityl(phenyl)acetonitrile to ensure stability and safety?

Store in tightly sealed containers under cool, dry conditions to prevent hydrolysis or oxidation. Ensure ventilation to avoid vapor accumulation, as acetonitrile derivatives may release toxic fumes. Avoid contact with oxidizing agents (e.g., peroxides) and incompatible solvents like strong acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

Conduct controlled replicate experiments under standardized conditions (solvent purity, temperature gradients). Use differential scanning calorimetry (DSC) for precise melting point determination. Statistical tools (e.g., ANOVA) can identify outliers, while factorial design isolates variables (e.g., humidity, solvent grade) causing discrepancies . Cross-reference crystallographic data (e.g., hydrogen bonding patterns) to explain solubility variations .

Q. What advanced crystallographic techniques are employed to determine the molecular structure of Mesityl(phenyl)acetonitrile?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXS for structure solution, SHELXL for refinement) is standard. Analyze torsion angles between mesityl/phenyl groups and the acetonitrile core to confirm stereoelectronic effects. Weak interactions (C–H⋯π, π–π stacking) observed in related compounds (e.g., triazolium iodides) guide refinement strategies .

Q. How can factorial design optimize reaction conditions for Mesityl(phenyl)acetonitrile synthesis?

Apply a 2³ factorial design to test variables: temperature (25–80°C), catalyst concentration (0.1–1.0 mol%), and solvent ratio (MeCN/H₂O). Response surface methodology (RSM) identifies optimal conditions, minimizing side products. For example, electrochemical studies in acetonitrile-mesityl oxide mixtures highlight solvent polarity effects on reaction kinetics .

Q. What analytical methodologies are recommended for quantifying Mesityl(phenyl)acetonitrile in complex mixtures?

Use reversed-phase HPLC with acetonitrile-based mobile phases (e.g., MeCN:buffer pH 7.5 = 70:30). Validate methods via spike-recovery experiments and calibration curves (R² > 0.99). For trace analysis, UPLC-MS/MS with isotopic labeling ensures specificity in biological matrices (e.g., plasma) .

Q. How does the electrochemical behavior of Mesityl(phenyl)acetonitrile inform its reactivity in organic transformations?

Cyclic voltammetry in acetonitrile reveals oxidation/reduction potentials, correlating with electron-withdrawing effects of the nitrile group. Compare voltammograms on Pt vs. glassy carbon electrodes to assess adsorption phenomena. Such data guide applications in electrosynthesis or redox-active catalyst design .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR, LC-MS) and consult thermodynamic databases (e.g., NIST) for solvent interaction insights .

- Safety Protocols : Align storage practices with OSHA and GHS standards, including hazard labeling and emergency leak protocols .

For structural elucidation, crystallization in inert solvents (e.g., hexane/EtOAc) minimizes polymorphism risks. Always reference SHELX version and refinement parameters in crystallographic reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.